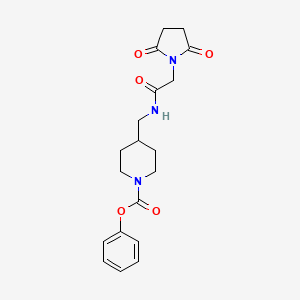

![molecular formula C7H4N4 B2648645 Imidazo[1,2-a]pyrazine-3-carbonitrile CAS No. 1208084-33-6](/img/structure/B2648645.png)

Imidazo[1,2-a]pyrazine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyrazine-3-carbonitrile is a fused N-heterocycle that acts as a versatile scaffold in organic synthesis and drug development . It has a molecular weight of 144.14 .

Synthesis Analysis

The synthesis of this compound involves regioselective metalations of 6-chloroimidazo[1,2-a]pyrazine using TMP-bases . This process provides Zn- and Mg-intermediates, which after quenching with various electrophiles, gives access to polyfunctionalized imidazopyrazine heterocycles .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C7H4N4/c8-3-6-4-10-7-5-9-1-2-11(6)7/h1-2,4-5H .Chemical Reactions Analysis

The chemical reactions involving this compound are quite diverse. For instance, it can undergo regioselective metalations, nucleophilic additions at position 8, and selective Negishi cross-couplings .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Versatile Scaffold in Organic Synthesis and Drug Development

- Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development. Its synthesis, reactivity, and biological activity have been extensively studied, with a focus on substitution patterns that may influence future developments in this area (Goel, Luxami, & Paul, 2015).

Synthesis and Reactivity

- The compound has been involved in the synthesis of various derivatives. For instance, methylimidazo[1,2-a]pyridines were synthesized without any deliberate addition of catalysts, illustrating the reactivity of imidazo[1,2-a]pyrazine and related compounds (Mohan, Rao, & Adimurthy, 2013).

Anticancer Activity

- Imidazo[1,2-a]pyrazine–coumarin hybrids have been synthesized and screened for their in vitro antitumor activities. This highlights the potential of imidazo[1,2-a]pyrazine derivatives in cancer therapy (Goel, Luxami, & Paul, 2015).

Aurora Kinase Inhibition

- Imidazo[1,2-a]pyrazine derivatives have been developed as inhibitors of Aurora kinases, demonstrating efficacy in human tumor xenograft mouse models. This points to its potential application in cancer treatment (Yu et al., 2010).

Structure-Activity Relationship in Cancer Therapy

- Novel imidazo[1,2-a]pyrazine-based inhibitors were designed and synthesized, with cytotoxic effects evaluated on four cancer cell lines. This research contributes to understanding the structural basis for the anticancer activity of these compounds (Myadaraboina et al., 2010).

Luminescence Applications

- The luminescence of imidazo[1,2-a]pyrazin-3(7H)-one compounds, including their applications in bioassay and chemiluminescence, has been reviewed. This underscores the potential of these compounds in various scientific applications beyond traditional drug development (Teranishi, 2007).

Inhibitory Activities in Biochemical Processes

- The synthesis of novel 6-substituted imidazo[1,2-a]pyrazines has been linked to their role as inhibitors of H+/K+-ATPase from hog gastric mucosa, indicating their potential application in studying and treating gastric acid-related disorders (Zimmermann et al., 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

imidazo[1,2-a]pyrazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-3-6-4-10-7-5-9-1-2-11(6)7/h1-2,4-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUJOOHYHMUHOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C=N1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

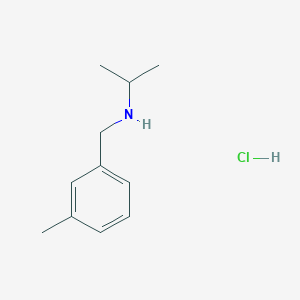

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2648565.png)

![1-{1-[2-(Methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2648566.png)

![1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2648569.png)

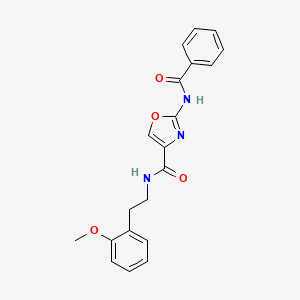

![(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2648570.png)

![N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B2648573.png)

![Ethyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2648576.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2648578.png)

![2-(2,2,6,6-Tetramethyloxan-4-yl)-N-[2-[2-[[2-(2,2,6,6-tetramethyloxan-4-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2648579.png)

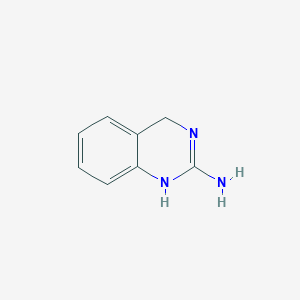

![Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2648580.png)